Sodium ethenesulfonate
Overview
Description
See also: Lyapolate Sodium (monomer of).
Mechanism of Action
Target of Action
Sodium ethenesulfonate, also known as Sodium ethylenesulfonate, is primarily used as a monomer and copolymerization-type emulsifier for various polymers . The primary targets of this compound are therefore the polymers that it helps to emulsify. These include polymers in the sulfoethyl and other classes, such as styrene, butadiene, and acrylate .
Mode of Action
The compound acts as an emulsifier, aiding in the process of emulsion polymerization . This involves the dispersion of monomers in an aqueous phase to form a stable emulsion. The compound’s interaction with its targets results in improved mechanical stability and stability of the metal salt emulsion .
Biochemical Pathways
Its role in emulsion polymerization suggests that it may influence the pathways related to polymer formation and stability .
Result of Action
The primary result of this compound’s action is the formation of stable emulsions in the polymerization process . This leads to the production of polymers with good mechanical stability . In the context of bright nickel plating, adding this compound can improve the deep plating ability of the plating solution, and improve the ductility and brightness of the plating layer .
Action Environment
This compound demonstrates good adaptability to pH changes in the environment . This suggests that its action, efficacy, and stability may be influenced by the pH of the environment in which it is used.
Properties
IUPAC Name |
sodium;ethenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYYTVSBPRQCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-84-5 (Parent), 26101-52-0 (Parent) | |
Record name | Sodium vinylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027513 | |
Record name | Sodium ethenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3039-83-6, 9002-97-5 | |
Record name | Sodium vinylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium ethenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium ethylenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM VINYLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7K3L38Z7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the polymerization of sodium ethylenesulfonate?
A1: [] Sodium ethylenesulfonate readily polymerizes in aqueous solutions when exposed to ultraviolet light or in the presence of peroxide catalysts. The monomer concentration significantly influences the polymerization process, with higher concentrations leading to faster polymerization rates and polymers with higher molecular weights. Poly(sodium ethylenesulfonate) has been isolated as a brittle, white solid with weight-average molecular weights reaching up to 150,000.
Q2: How does the structure of sodium ethylenesulfonate relate to its reactivity in copolymerization reactions?
A3: [] Reactivity ratios calculated from copolymerization studies with acrylamide and sodium acrylate indicate that sodium ethylenesulfonate possesses a Q value of 0.19 and an e value of +1.51. These values provide insights into the reactivity and behavior of sodium ethylenesulfonate during copolymerization with other monomers.
Q3: Are there any applications of sodium ethylenesulfonate in the development of surfactants?
A4: [, ] Yes, sodium ethylenesulfonate is a key building block in the synthesis of gemini surfactants, a class of surfactants with enhanced properties compared to conventional counterparts. For example, N,N′-ethylenebis[N-(sodium ethylenesulfonate)-dodecanamide] (DTM-12) is synthesized using sodium 2-chloroethanesulfonate, a derivative readily obtained from sodium ethylenesulfonate. [] DTM-12 exhibits a significantly lower critical micelle concentration (CMC) and lower surface tension compared to sodium dodecyl sulfate and sodium dodecanesulfonate. [] Further modifications of the alkylene bridge in DTM-12 derivatives, like DTM(12-s-12), significantly influence their surfactant properties, such as CMC and interfacial tension with oil, impacting their potential applications in enhanced oil recovery (EOR). []
Q4: Beyond surfactants, are there other areas where sodium ethylenesulfonate is utilized in material science?
A5: [] Sodium ethylenesulfonate is employed as a functional monomer in the development of advanced materials for separation science. It is used in the "one-pot" synthesis of a vinyl-functionalized organic-inorganic hybrid monolithic column. This novel approach utilizes the hydrolyzed alkoxysilanes of tetramethoxysilane and triethoxyvinylsilane as precursors for the silica-based monolith, with 1-hexadecene and sodium ethylenesulfonate serving as vinyl functional monomers. [] This method results in a versatile monolithic column with mixed-mode interactions suitable for separating various analytes, including neutral solutes and aromatic amines, showcasing its potential in analytical chemistry applications. []
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